![molecular formula C12H19NO4 B6247818 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid CAS No. 2624129-93-5](/img/no-structure.png)
1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid
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Description
This compound is a sterically constrained amino acid . It has a spirocyclic scaffold, which is a distinctive class of organic compounds that has aroused much interest among chemists and biologists . The compound’s IUPAC name is 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)7-12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.29 . It is a powder at room temperature .Safety and Hazards
Future Directions
The compound’s sterically constrained structure makes it especially popular for the design of peptidomimetic drugs . Its rigid spirocyclic scaffold has great potential in providing a wide variation of spatial disposition of functional groups . Therefore, future research may focus on exploring its potential in drug design and synthesis.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the spirocyclic ring and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "3-aminopentanoic acid", "tert-butyl chloroformate", "triethylamine", "sodium hydride", "3-bromocyclohexene", "diethyl ether", "water", "hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reaction with tert-butyl chloroformate and triethylamine to yield N-tert-butoxycarbonyl-3-aminopentanoic acid", "Formation of the spirocyclic ring by reaction of N-tert-butoxycarbonyl-3-aminopentanoic acid with sodium hydride and 3-bromocyclohexene in diethyl ether to yield 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid", "Deprotection of the amine group by treatment with hydrochloric acid in water to yield the final product" ] } | |
CAS RN |
2624129-93-5 |
Product Name |
1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-3-carboxylic acid |
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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